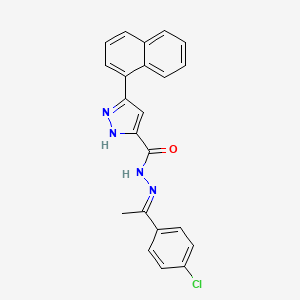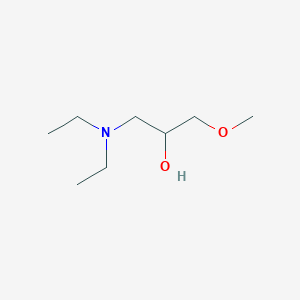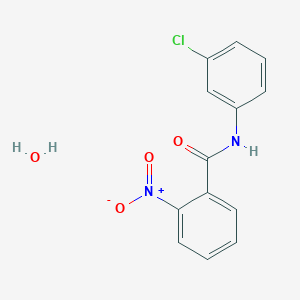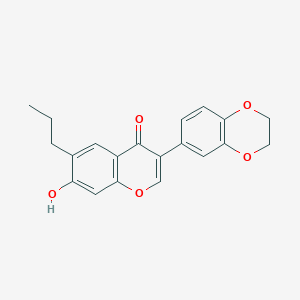
N'-(4-(Diethylamino)benzylidene)-2-(2-thienyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-(Diethylamino)benzylidene)-2-(2-thienyl)acetohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a diethylamino group attached to a benzylidene moiety, which is further connected to a thienyl-substituted acetohydrazide. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Diethylamino)benzylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-(4-(Diethylamino)benzylidene)-2-(2-thienyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
N’-(4-(Diethylamino)benzylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N’-(4-(Diethylamino)benzylidene)-2-(2-thienyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of N’-(4-(Diethylamino)benzylidene)-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its hydrazone moiety can participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
- N’-(4-(Dimethylamino)benzylidene)-2-(2-thienyl)acetohydrazide
- N’-(4-(Diethylamino)benzylidene)-2-(2-furyl)acetohydrazide
- N’-(4-(Diethylamino)benzylidene)-2-(2-pyridyl)acetohydrazide
Uniqueness
N’-(4-(Diethylamino)benzylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of both diethylamino and thienyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the design of new materials and therapeutic agents.
特性
分子式 |
C17H21N3OS |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C17H21N3OS/c1-3-20(4-2)15-9-7-14(8-10-15)13-18-19-17(21)12-16-6-5-11-22-16/h5-11,13H,3-4,12H2,1-2H3,(H,19,21)/b18-13+ |
InChIキー |
BAACYPRKJXEXEE-QGOAFFKASA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CS2 |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11992245.png)






![9-Bromo-5-(3,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992308.png)



